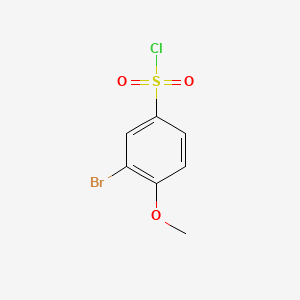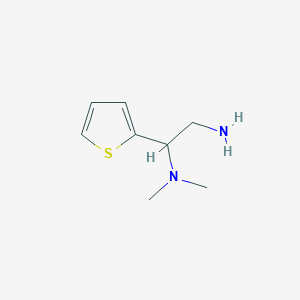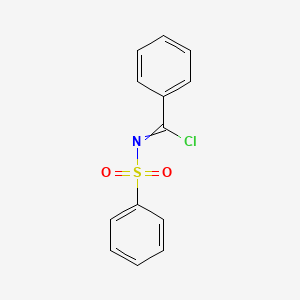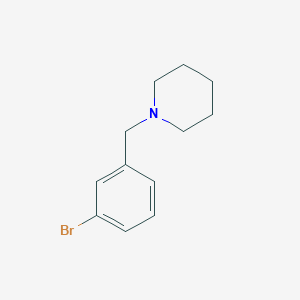
3-Brom-4-methoxybenzolsulfonylchlorid
Übersicht
Beschreibung
The compound "3-Bromo-4-methoxybenzenesulfonyl chloride" is a halogenated aromatic compound that is part of a broader class of organohalogens. These compounds are characterized by the presence of halogen atoms (such as bromine) and a methoxy group attached to a benzene ring. The sulfonyl chloride group indicates its potential as a reactive intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of halogenated methoxybenzenes, which are structurally related to "3-Bromo-4-methoxybenzenesulfonyl chloride," involves reactions that can be traced back to both biogenic and anthropogenic origins. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate involves the reaction of a bismuth compound with benzenesulfonic acid in the presence of hydrogen peroxide, indicating a method that could potentially be adapted for the synthesis of related compounds . Additionally, the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate through bromination-dehydrobromination reactions provides insight into the synthetic pathways that could be employed for the synthesis of "3-Bromo-4-methoxybenzenesulfonyl chloride" .
Molecular Structure Analysis
The molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, reveals a trigonal bipyramidal coordination around the bismuth atom, with specific bond angles and lengths that could be indicative of the structural properties of "3-Bromo-4-methoxybenzenesulfonyl chloride" . The presence of intramolecular contacts between the bismuth atom and the oxygen atoms of methoxy and sulfonate groups in these compounds suggests that similar intramolecular interactions may be present in "3-Bromo-4-methoxybenzenesulfonyl chloride" .
Chemical Reactions Analysis
The reactivity of "3-Bromo-4-methoxybenzenesulfonyl chloride" can be inferred from the behavior of similar compounds in chemical reactions. For example, the reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with nucleophiles such as dimethyl malonate and methyl acetoacetate result in Michael addition products . This suggests that "3-Bromo-4-methoxybenzenesulfonyl chloride" could also participate in similar nucleophilic addition reactions. Furthermore, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides from 4-bromobenzenesulfonyl chloride demonstrates the compound's potential as a building block for the creation of a variety of sulfonamide derivatives with potential enzyme inhibition activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-Bromo-4-methoxybenzenesulfonyl chloride" are not detailed in the provided papers, the properties of related compounds can provide some insights. The presence of a bromine atom and a methoxy group on the benzene ring is likely to influence the compound's polarity, solubility, and reactivity. The sulfonyl chloride group is known to be a good leaving group, which suggests that "3-Bromo-4-methoxybenzenesulfonyl chloride" may be highly reactive in substitution reactions. The physical properties such as melting point, boiling point, and density would be influenced by the molecular structure and the presence of halogen atoms .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Brom-4-methoxybenzolsulfonylchlorid ist ein wertvolles Reagenz in der organischen Synthese. Es dient als Sulfonierungsmittel, um die Sulfonylgruppe in organische Moleküle einzuführen, was ein entscheidender Schritt bei der Synthese von Sulfonamiden ist, einer Klasse von Verbindungen, die in der medizinischen Chemie weit verbreitet sind . Seine Fähigkeit, unter milden Bedingungen zu wirken, macht es für eine breite Palette von Substraten geeignet.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wurde diese Verbindung als Modulator eingesetzt, um Behandlungen für Erkrankungen wie Psoriasis zu optimieren . Es wird auch bei der Synthese verschiedener pharmazeutischer Zwischenprodukte verwendet, die für die Entwicklung neuer Medikamente von entscheidender Bedeutung sind.
Materialwissenschaften
In den Materialwissenschaften kann this compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Diese Modifikation kann Eigenschaften wie erhöhte Hydrophobie oder Reaktivität verleihen, die für die Entwicklung fortschrittlicher Materialien mit spezifischen Anwendungen unerlässlich sind .
Analytische Chemie
Diese Verbindung spielt in der analytischen Chemie eine Rolle, wo sie als Derivatisierungsmittel eingesetzt werden kann. Derivatisierung kann die Detektion bestimmter Verbindungen in komplexen Mischungen verbessern und die Genauigkeit und Empfindlichkeit analytischer Methoden verbessern .
Biochemie
In der Biochemie wird this compound zur Untersuchung der Funktionen von Proteinen und Enzymen verwendet. Es kann als proteomische Sonde fungieren, um aktive Zentren oder Bindungstaschen innerhalb biologischer Makromoleküle zu identifizieren .
Umweltforschung
Anwendungen in der Umweltforschung können die Verwendung dieser Verbindung bei der Untersuchung von Abbauprozessen umfassen. Das Verständnis, wie sich chemische Verbindungen in der Umwelt zersetzen oder reagieren, ist entscheidend für die Beurteilung ihrer Auswirkungen und für die Entwicklung biologisch abbaubarer Materialien .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVLATJRJIBHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397546 | |
| Record name | 3-bromo-4-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23094-96-4 | |
| Record name | 3-bromo-4-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)


![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)


![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)




![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)